Product packaging for Metoprolol tartaric acid(Cat. No.:CAS No. 56392-17-7)

Metoprolol tartaric acid

Cat. No.: B000604
CAS No.: 56392-17-7
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Seloken is a pharmaceutical preparation whose active substance is Metoprolol Tartrate, a potent and selective beta-1 adrenergic receptor antagonist. This small molecule, with the chemical formula C15H25NO3 and a molecular weight of 267.369 g/mol, serves as a critical tool in cardiovascular and pharmacological research. As a research chemical, it is invaluable for investigating the pathophysiology and treatment of conditions such as hypertension, angina, cardiac arrhythmias, and heart failure. Mechanism of Action: Seloken (Metoprolol Tartrate) exerts its effects by competitively and selectively blocking catecholamines from binding to β1-adrenergic receptors, which are predominantly located in the heart. This antagonism results in a negative chronotropic effect (decreased heart rate), a negative inotropic effect (reduced force of contraction), and a lowering of blood pressure, thereby reducing cardiac workload and oxygen demand. Research Applications and Value: Researchers utilize Seloken to study cardiac electrophysiology, autonomic nervous system regulation, and chronic heart failure models. Its role in modulating the renin-angiotensin-aldosterone system and its pharmacokinetic properties, including its metabolism primarily via the CYP2D6 enzyme, make it a relevant compound for pharmacogenomic and drug interaction studies. The product is provided as a raw material derived from commercial tablets, allowing for in vitro experimental use. Important Note: This product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any form of human use. All handling and experimental procedures must be conducted by trained laboratory personnel in accordance with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31NO9 B000604 Metoprolol tartaric acid CAS No. 56392-17-7

Properties

CAS No.

56392-17-7

Molecular Formula

C19H31NO9

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WPTKISQJQVFSQI-LREBCSMRSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

56392-17-7

Pictograms

Irritant; Health Hazard

Purity

> 98%

Synonyms

56392-17-7;  1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol 2,3-dihydroxysuccinate (2:1);  Metoprolol-(+,-) (+)-tartrate salt;  Prestwick_1009;  AC1O4WIQ;  SCHEMBL2051655

Origin of Product

United States

Molecular Pharmacodynamics of Metoprolol

Beta-1 Adrenergic Receptor Binding Kinetics and Affinity Profiling

Table 1: Metoprolol (B1676517) Binding Affinity and Selectivity

Receptor SubtypeKi (nM)Selectivity Ratio (β1/βX)Reference
Beta-1 Adrenergic47 nih.gov
Beta-2 Adrenergic2,730~58-fold (β1/β2) nih.gov
Beta-3 Adrenergic>10,000>212-fold (β1/β3) nih.gov

The interaction of metoprolol with beta-adrenergic receptors is characterized by dynamic processes involving distinct association (kon) and dissociation (koff) rate constants. Research indicates that metoprolol, along with atenolol (B1665814), possesses notably faster dissociation rates (typically ranging from 3 to 10 min-1) when compared to other beta-blockers such as bisoprolol. tandfonline.comoup.com These relatively rapid dissociation rates are coupled with higher comparative association rates. oup.com

Cellular Signal Transduction Pathway Modulation by Metoprolol

Beta-1 adrenergic receptors belong to the superfamily of G-protein coupled receptors (GPCRs) and are primarily coupled to the stimulatory G-protein (Gs). fda.govmedsafe.govt.nznih.gov Upon stimulation by endogenous catecholamines like adrenaline and noradrenaline, these receptors typically initiate a cascade of intracellular signaling events. Metoprolol modulates these pathways by competitively binding to the beta-1 adrenergic receptors, thereby preventing catecholamines from eliciting their characteristic physiological responses. ahajournals.orgresearchgate.netderangedphysiology.comnih.govmedsafe.govt.nz

The primary perturbation introduced by metoprolol in GPCR signaling is the inhibition of the Gs-protein mediated pathway. By occupying the beta-1 receptor, metoprolol effectively blocks the activation of the Gs protein, consequently attenuating the downstream signaling events that would normally be triggered by catecholamine binding. fda.govmedsafe.govt.nznih.gov While the traditional understanding of GPCRs focuses on G-protein-dependent pathways, modern pharmacology recognizes the concept of "biased agonism," where certain ligands can selectively activate G-protein-independent, beta-arrestin-dependent signaling. Metoprolol is generally categorized as a neutral, unbiased beta-blocker in this context, exerting its principal effects through the direct blockade of G-protein-dependent signaling.

A significant consequence of metoprolol's beta-1 adrenergic receptor blockade is the inhibition of adenylyl cyclase activity. nih.govnih.gov Under normal physiological conditions, activated Gs proteins stimulate adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). fda.govmedsafe.govt.nznih.gov By inhibiting adenylyl cyclase, metoprolol effectively leads to a notable decrease in intracellular cAMP levels. researchgate.netnih.govmedsafe.govt.nz This reduction in cAMP, in turn, lessens the activity of protein kinase A (PKA). The diminished PKA activity results in reduced phosphorylation of voltage-gated L-type calcium channels and a subsequent decrease in calcium influx into cardiac myocytes. researchgate.netnih.govmedsafe.govt.nz

Mechanisms of Negative Inotropic and Chronotropic Effects at the Myocardial Level

The molecular actions of metoprolol at the beta-1 adrenergic receptor translate into its characteristic negative inotropic and chronotropic effects on the myocardium, leading to a beneficial reduction in cardiac workload and myocardial oxygen demand. tandfonline.comresearchgate.netnih.govguidetopharmacology.orgnih.govmedsafe.govt.nz

The negative chronotropic effect, characterized by a reduction in heart rate, is achieved by metoprolol's ability to decrease the slope of phase 4 spontaneous depolarization in the pacemaker cells, particularly within the sinoatrial (SA) node. This occurs by reducing the influx of sodium ions during this critical phase, thereby slowing the intrinsic firing rate of these cardiac pacemaker cells. fda.govahajournals.orgresearchgate.netnih.govnih.govoup.commedsafe.govt.nz

Impact on Pacemaker Cell Automaticity

Metoprolol significantly influences the automaticity of cardiac pacemaker cells, particularly within the sinoatrial (SA) node, which serves as the heart's natural pacemaker nih.govoup.com. The primary mechanism by which metoprolol achieves this is by decreasing the slope of phase 4 spontaneous depolarization in the nodal action potential drugbank.comnih.govoup.com. This phase is crucial for determining the heart rate.

Influence on Atrioventricular Conduction

Metoprolol exerts a notable influence on atrioventricular (AV) nodal conduction, a critical process for coordinating atrial and ventricular contractions. The compound effectively suppresses and prolongs the rate of impulse transmission through the AV node fda.govdrugbank.comnih.govoup.com. This effect is of significant therapeutic importance in conditions where controlling ventricular rate is essential, such as in atrial fibrillation or atrial flutter medcentral.comoup.comoup.com.

Electrophysiological studies have demonstrated that metoprolol prolongs both the effective and functional refractory periods of the AV node, as well as the atrio-His (A-H) conduction interval oup.comresearchgate.netoup.comnih.gov. These changes impede the rapid propagation of electrical impulses from the atria to the ventricles. For instance, in a study involving 60 patients with permanent atrial fibrillation, metoprolol administration led to significant changes in AV nodal conduction parameters oup.comoup.comnih.gov. The absolute refractory periods for both the slow pathway (aRPs) and the fast pathway (aRPf) of the AV node were significantly prolonged.

The following table illustrates the observed changes in absolute refractory periods of the AV node pathways in patients with permanent atrial fibrillation before and after metoprolol administration, based on recorded and simulated data oup.comoup.comnih.gov:

Table 1: Impact of Metoprolol on Atrioventricular Nodal Refractory Periods in Patients with Atrial Fibrillation

Parameter (ms)Baseline Mean ± SDMetoprolol Mean ± SDP-value
Recorded Data
aRPs (Slow Pathway)337 ± 60398 ± 79< 0.01
aRPf (Fast Pathway)430 ± 91517 ± 100< 0.01
Simulated Data
aRPs (Slow Pathway)413 ± 33437 ± 430.01
aRPf (Fast Pathway)465 ± 40502 ± 690.02

Note: aRPs = absolute refractory period of the slow pathway; aRPf = absolute refractory period of the fast pathway.

The data indicates a clear prolongation of refractoriness in both AV nodal pathways, which is consistent with the drug's role in slowing AV conduction oup.comoup.comnih.gov. This effect is crucial for achieving rate control in tachyarrhythmias and reducing the ventricular response frontiersin.orgoup.com. Due to its capacity to depress AV conduction, metoprolol is administered with caution in patients who exhibit pre-existing first-degree atrioventricular block fda.govhres.ca.

Pharmacokinetic Mechanisms of Metoprolol

Absorption Dynamics and Permeation Pathways

Gastrointestinal Absorption Mechanisms

Following oral administration, metoprolol (B1676517) is absorbed rapidly and completely from the gastrointestinal (GI) tract. nih.govfda.gov The primary sites for absorption are the duodenum and the jejunum of the small intestine. nih.gov Research involving intubation methods in healthy subjects has shown that metoprolol is not absorbed from the stomach; instead, approximately 60% of the drug that leaves the stomach is absorbed in the duodenum, and about 50% of the remainder is absorbed in the initial segment of the jejunum. nih.gov

Despite its complete absorption, the systemic bioavailability of oral metoprolol is approximately 50%. drugbank.comlitfl.com This is a consequence of significant first-pass metabolism in the liver, where a substantial fraction of the absorbed drug is metabolized before it can reach systemic circulation. fda.govdrugbank.com The absorption of the metoprolol tartrate formulation can be enhanced by the presence of food. drugbank.com

Membrane Permeability Investigations

Metoprolol is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which is characterized by both high solubility and high permeability. nih.gov Its ability to permeate biological membranes is a key factor in its complete absorption. The main transport mechanism for metoprolol across the intestinal epithelium is passive transcellular diffusion. researchgate.net

In situ single-pass intestinal perfusion (SPIP) studies in animal models have quantified the effective permeability (Peff) of metoprolol. These studies provide insight into the rate at which the drug moves across the intestinal membrane. Research has also demonstrated segmental-dependent permeability, with higher rates observed in the distal ileum compared to the proximal jejunum. nih.gov Furthermore, in vitro studies using Caco-2 cell monolayers, a common model for the intestinal barrier, have also been employed to characterize metoprolol's permeability.

ParameterMediumValue (cm/s)
Effective Permeability (Peff) Rat Jejunum0.33 x 10⁻⁴
Rat Ileum0.57 x 10⁻⁴
Rat Jejunum5.32 x 10⁻⁵
Apparent Permeability (Papp) Caco-2 cells (pH 6.5)9.44 x 10⁻⁶
Caco-2 cells (pH 7.5)23.2 x 10⁻⁶

This table presents data from various studies to illustrate the permeability of metoprolol across different biological membranes. nih.govresearchgate.net

Distribution Profile and Organ-Specific Accumulation Mechanisms

Blood-Brain Barrier Permeation Mechanisms and Research

Metoprolol is capable of crossing the blood-brain barrier (BBB), a highly selective semipermeable border that separates circulating blood from the brain's extracellular fluid. fda.govdrugbank.com This permeation is primarily attributed to the molecule's moderate lipophilicity, which allows it to diffuse across the lipid membranes of the endothelial cells that form the BBB. litfl.comresearchgate.net

Research has quantified the presence of metoprolol in the central nervous system, with concentrations in the cerebrospinal fluid (CSF) reported to be as high as 78% of the simultaneous plasma concentration. fda.govdrugbank.com In comparative studies of various beta-blockers, metoprolol is consistently classified as having moderate BBB permeability. nih.gov The mechanism of transport is understood to be passive diffusion, driven by the concentration gradient of the unbound drug between the blood and the brain. researchgate.net

Plasma Protein Binding Characterization

In the bloodstream, metoprolol exhibits low binding to plasma proteins. fda.govdrugbank.com It is the unbound, or free, fraction of a drug that is pharmacologically active and available to diffuse into tissues. wikipedia.org

ParameterValuePrimary Binding Protein
Plasma Protein Binding ~11-12%Serum Albumin

This table summarizes the key characteristics of metoprolol's interaction with plasma proteins. fda.govdrugbank.comnih.govresearchgate.net

Approximately 11-12% of the metoprolol in circulation is bound, primarily to serum albumin. fda.govdrugbank.comnih.gov This low degree of protein binding means that a large fraction of the drug is free and available to exert its therapeutic effects and to be distributed to various tissues, including crossing the blood-brain barrier.

Biotransformation Pathways and Enzymatic Metabolisms

Metoprolol undergoes extensive hepatic metabolism, which is the primary route of its elimination. nih.gov The biotransformation is predominantly carried out by the cytochrome P450 enzyme system, with CYP2D6 being the principal enzyme involved. nih.govdrugbank.comclinpgx.org Other isoforms, including CYP3A4, CYP2B6, and CYP2C9, contribute to a lesser extent. nih.govnih.gov

The metabolism of metoprolol proceeds via three main pathways:

O-demethylation: This is the major metabolic route, accounting for approximately 65% of metoprolol's biotransformation. clinpgx.org It leads to the formation of O-demethylmetoprolol, which is subsequently oxidized to the inactive metabolite, metoprolol acid. clinpgx.orgresearchgate.net

Alpha-hydroxylation: This pathway accounts for about 10% of metabolism and results in the formation of alpha-hydroxymetoprolol. clinpgx.org This metabolite is pharmacologically active, possessing about one-tenth of the beta-blocking potency of the parent compound. nih.govresearchgate.net

N-dealkylation: Also contributing to about 10% of metabolism, this pathway forms N-desisopropyl metoprolol. clinpgx.org

The metabolism is stereoselective, with CYP2D6 showing a preference for the R-enantiomer of metoprolol during O-demethylation, while alpha-hydroxylation is stereoselective for the S-enantiomer. clinpgx.orgdroracle.ai

Metabolic PathwayMajor EnzymesContribution of Non-CYP2D6 EnzymesKey Metabolite(s)
O-demethylation CYP2D6 , CYP3A4, CYP2B6, CYP2C919.0%O-demethylmetoprolol, Metoprolol acid
α-hydroxylation CYP2D6 , CYP3A4, CYP2B6, CYP2C94.0%Alpha-hydroxymetoprolol
N-dealkylation CYP2D6 , CYP3A4, CYP2B6, CYP2C97.6%N-desisopropyl metoprolol

This table details the enzymatic pathways involved in metoprolol biotransformation. The dominant enzyme, CYP2D6, is highlighted in bold. clinpgx.orgnih.govdroracle.ai

Cytochrome P450 Enzyme System Involvement (e.g., CYP2D6, CYP3A4)

The metabolism of metoprolol is predominantly mediated by the cytochrome P450 (CYP) enzyme system. clinpgx.org The primary enzyme responsible for the biotransformation of metoprolol is CYP2D6. clinpgx.orgresearchgate.net This enzyme exhibits significant genetic polymorphism, leading to substantial inter-individual variability in metoprolol plasma concentrations. researchgate.net Individuals can be categorized as poor, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which directly impacts the drug's clearance rate. clinpgx.orgbohrium.com

While CYP2D6 plays the principal role, other CYP isoenzymes are also involved in metoprolol metabolism, albeit to a lesser extent. nih.govdroracle.ai Studies have demonstrated the contribution of CYP3A4, CYP2B6, and CYP2C9 to the metabolic pathways of metoprolol. nih.govnih.gov Inhibition studies have quantified the contribution of these secondary enzymes to the different metabolic routes. nih.govnih.gov

Contribution of CYP Enzymes to Metoprolol Metabolism
Metabolic PathwayPrimary EnzymeSecondary EnzymesContribution of Secondary Enzymes
α-hydroxylationCYP2D6CYP3A4, CYP2B6, CYP2C9Approximately 4.0% ± 0.7% nih.govnih.gov
O-demethylationCYP2D6CYP3A4, CYP2B6, CYP2C9Approximately 19.0% ± 2.6% nih.govnih.gov
N-dealkylationCYP2D6CYP3A4, CYP2B6, CYP2C9Approximately 7.6% ± 1.7% nih.govnih.gov

Hydroxylation and O-Demethylation Pathways

Metoprolol is metabolized via three primary pathways: α-hydroxylation, O-demethylation, and N-dealkylation. clinpgx.orgnih.gov O-demethylation is considered the major metabolic route, accounting for approximately 65% of metoprolol's metabolism. clinpgx.org This pathway is stereoselective for the R-enantiomer of metoprolol. clinpgx.orgnih.gov

The α-hydroxylation pathway, responsible for about 10% of metabolism, is notable for producing an active metabolite, α-hydroxymetoprolol. clinpgx.org This pathway is stereoselective for the S-enantiomer. clinpgx.org N-dealkylation accounts for another 10% of the metabolic process. clinpgx.org

Metabolite Identification and Structural Elucidation

Several metabolites of metoprolol have been identified and structurally characterized. The main metabolites are α-hydroxymetoprolol and O-demethylmetoprolol. nih.govnih.gov O-demethylmetoprolol is transient and is rapidly oxidized to metoprolol acid, which is the primary metabolite found in urine. clinpgx.orgtechniumscience.com

Advanced analytical techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), have been instrumental in the identification and structural elucidation of these metabolites. techniumscience.comresearchgate.net These methods allow for the separation and identification of the parent drug and its various biotransformation products in biological samples. techniumscience.comtechniumscience.com

Major Metabolites of Metoprolol
MetaboliteMetabolic PathwayPharmacological ActivityKey Characteristics
α-hydroxymetoprololα-hydroxylationActive (approximately 1/10th the potency of metoprolol) clinpgx.orgFormation is stereoselective for the S-enantiomer. clinpgx.org
O-demethylmetoprololO-demethylationInactiveTransient intermediate metabolite. clinpgx.org
Metoprolol acidOxidation of O-demethylmetoprololInactiveMain metabolite excreted in the urine. clinpgx.orgtechniumscience.com
N-desisopropyl metoprololN-dealkylationNot specifiedA minor metabolite. clinpgx.org

Excretion Mechanisms and Metabolite Clearance

The elimination of metoprolol and its metabolites from the body is primarily achieved through renal excretion.

Renal Clearance Pathways of Parent Compound

Metoprolol and its metabolites are predominantly excreted via the kidneys. drugbank.comnih.gov Less than 5-10% of an administered dose of metoprolol is excreted as the unchanged parent drug in the urine. clinpgx.orgnih.gov However, in individuals who are poor CYP2D6 metabolizers, the proportion of unchanged metoprolol excreted in the urine can increase to 30-40%. nih.gov The renal clearance of metoprolol is approximately 1 L/h/kg. nih.gov Studies have shown no significant differences in the elimination rate of metoprolol between individuals with normal renal function and those with renal failure, suggesting that accumulation of the parent drug is not a major concern in patients with impaired kidney function. nih.govscilit.com

Urinary Excretion of Metoprolol and its Metabolites
CompoundPercentage of Dose Excreted in UrineNotes
Unchanged Metoprolol< 5-10%Can increase to 30-40% in poor CYP2D6 metabolizers. nih.gov
MetabolitesApproximately 95%Metoprolol acid is the main urinary metabolite. clinpgx.org

Structure Activity Relationship Sar Studies of Metoprolol and Analogues

Elucidation of Key Structural Motifs for Beta-1 Adrenergic Receptor Selectivity

The β1-adrenergic receptor selectivity of metoprolol (B1676517) is fundamentally linked to its molecular architecture. A crucial structural feature for cardioselectivity is the presence of a suitable size para-substitution on the aromatic ring, coupled with the absence of meta-substituents. pharmaguideline.com In the case of metoprolol, a methoxyethoxy group at the para-position (position 4) on its aromatic ring contributes significantly to its β1-selectivity. mdpi.com The isopropyl group appended to the terminal nitrogen of the amine side chain is also vital for its beta-blocking activity and selectivity. firsthope.co.in

Generally, β1-selective antagonists tend to be relatively hydrophilic, and their selectivity is strongly and negatively correlated with lipophilicity, distinguishing them from more lipophilic β2-selective antagonists. oup.com Metoprolol exhibits intermediate lipophilicity. pharmaguideline.com It is important to note that this β1-selectivity is not absolute; at higher plasma concentrations, metoprolol can also inhibit β2-adrenoceptors, primarily located in the bronchial and vascular musculature, potentially leading to adverse effects such as bronchoconstriction. droracle.aifda.govderangedphysiology.comrxfiles.cabpac.org.nz

Impact of Substituent Modifications on Ligand-Receptor Interactions

The precise nature and position of substituents on the metoprolol scaffold profoundly influence its interaction with adrenergic receptors. Beta-blockers, including metoprolol, possess a chiral center at the β-carbon of their oxypropanolamine side chain. The S-(-) enantiomer is consistently more potent and exhibits a significantly greater affinity for beta-adrenergic receptors than its R-(+) counterpart. oup.commdpi.comualberta.cachapman.edukup.at Specifically, the S-(-) enantiomer of metoprolol demonstrates a preference for β1-adrenergic receptors, while the R-(+) isomer shows non-selective antagonism, blocking both β1 and β2 receptors equally. mdpi.com

Modifications to the two-carbon spacer between the ether oxygen and the amine can lead to a decrease in beta-blocking activity. firsthope.co.in Furthermore, alterations to the substituents on the amine nitrogen impact both activity and selectivity. firsthope.co.in Research on novel analogues of metoprolol, involving the introduction of an additional stereogenic center, a methyl group, and a hydroxyl function on the nitrogen-containing chain, revealed compounds with significant hypotensive and bradycardiac activity, yet notably, these analogues exhibited no actual β1 or β2 adrenergic receptor blocking action. nih.gov This underscores the critical and highly specific structural requirements for effective receptor engagement and antagonism.

Conformational Analysis and Bioactive Conformations

The interaction of metoprolol with the β1-adrenergic receptor involves specific conformational states and binding mechanisms. The S(-) enantiomer is the primary pharmacologically active form due to its superior binding affinity. oup.comualberta.cachapman.edukup.at Key to this interaction are the protonated amino group and the hydroxyl group of metoprolol, which are crucial for forming hydrogen bonds with specific amino acid residues within the receptor's binding pocket, such as Asp113. mdpi.comnih.gov

Metoprolol tartrate is known to stabilize the β1-adrenergic receptor in an inactive conformation. This stabilization mechanism is central to its antagonistic action, as it prevents the receptor from undergoing the conformational changes necessary for activation by endogenous catecholamines. scbt.com Molecular modeling and simulation studies have been instrumental in shedding light on these ligand-receptor interactions, revealing how ligands induce conformational changes that trigger receptor activation and highlighting the potential for receptors to exist in multiple active and inactive states. researchgate.netnih.gov The specific steric configuration of metoprolol further contributes to its binding affinity and the unique modulation of intracellular signaling cascades. scbt.com

Kinetic Selectivity Determinants of Beta-Adrenergic Antagonists

Table 1: Kinetic Binding Parameters for Selected Beta-1 Adrenoceptor Antagonists nih.gov

Ligandk_off (min⁻¹)k_on (M⁻¹ min⁻¹)Residence Time (min)
Metoprolol3-10(Higher relative)(Shorter)
Atenolol (B1665814)3-10(Higher relative)(Shorter)
Bisoprolol~0.1~1.96 x 10⁷ ± 0.26 x 10⁷~7.14
Nadolol~0.1(Slower relative)(Longer)

The physicochemical properties of a molecule, particularly its hydrophobic characteristics, directly impact its kinetic association rate (k_on) and affinity for the β1-adrenergic receptor. nih.govbiorxiv.org Hydrophobic interactions within the ligand-binding pocket are a dominant factor in governing the kinetics of ligand binding to the β1-adrenoceptor. nih.govbiorxiv.org Unlike carvedilol, which demonstrates persistent binding to β-adrenergic receptors even after extensive washout in in vitro conditions, metoprolol's binding to these receptors is reversible under similar circumstances. ahajournals.org This reversible binding characteristic is consistent with its pharmacokinetic profile and duration of effect. The similarity in dissociation rates of metoprolol and atenolol from both β1 and β2 adrenoceptors further distinguishes them from compounds like carvedilol, which shows differential dissociation kinetics. tandfonline.com

Advanced Research Methodologies in Metoprolol Compound Investigations

In Vitro Pharmacological Assay Development and Application

In vitro pharmacological assays are essential tools for characterizing the binding affinity, selectivity, and functional effects of metoprolol (B1676517) on its target receptors. These assays often use cell lines or membrane preparations to provide controlled experimental environments.

Radioligand Binding Assays for Receptor Occupancy

Radioligand binding assays are widely used to quantify the affinity and density of metoprolol binding to beta-adrenergic receptors. These assays involve incubating receptor-containing membranes or cells with a radiolabeled ligand that specifically binds to the receptor, followed by the addition of increasing concentrations of unlabeled metoprolol to compete for binding sites. jci.orgnih.gov

Commonly used radioligands for beta-adrenergic receptors include [3H]dihydroalprenolol ([3H]-DHA) and [125I]iodocyanopindolol ([125I]-ICYP). nih.govresearcher.lifenih.gov For example, [3H]-DHA saturation binding experiments are performed by incubating cell membranes with increasing concentrations of the radioligand to determine total and non-specific binding, allowing for the calculation of binding parameters like Kd (dissociation constant) and Bmax (maximum binding capacity). nih.gov Non-specific binding is typically determined in the presence of a high concentration of a non-labeled beta-blocker, such as propranolol (B1214883). nih.gov

Studies utilizing [125I]-ICYP have shown that metoprolol exhibits approximately 35-fold β1-selectivity over β2-adrenoceptors in human ventricular myocardium. researcher.life The affinity of metoprolol for β1- and β2-adrenoceptors has been demonstrated to be independent of the specific radioligand or tissue used, confirming the robustness of these binding studies. nih.gov

The following table illustrates typical dissociation constant (pKi) values for metoprolol and other beta-blockers for β1-adrenoceptor subtypes:

CompoundpKi (β1-AR) (COS-7 cell membranes) researchgate.net
Propranolol9.02 ± 0.04
Metoprolol5.99 ± 0.13
Atenolol (B1665814)5.55 ± 0.14
Bisoprolol8.17 ± 0.15
Pindolol7.44 ± 0.12

Radioligand binding assays also allow for the assessment of kinetic parameters, such as association (kon) and dissociation (koff) rates, which can provide insights into the duration of drug-receptor interaction. nih.gov

Cell-Based Reporter Gene Assays for Functional Responses

Cell-based reporter gene assays provide a functional readout of receptor activation or inhibition in live cells. gbiosciences.comopentrons.com These assays typically involve introducing a reporter gene (e.g., luciferase) linked to a promoter that is sensitive to the signaling pathway downstream of the target receptor. gbiosciences.comindigobiosciences.com For beta-adrenergic receptors, which primarily signal through Gs proteins to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, a common approach involves a cAMP response element (CRE) linked to a luciferase reporter gene. promega.com

When metoprolol, as a beta-1 adrenergic receptor antagonist, binds to the receptor, it prevents the activation of the Gs pathway, thereby reducing cAMP production and, consequently, the expression of the reporter gene. The resulting decrease in luciferase activity (measured as luminescence) indicates the antagonistic effect of metoprolol. indigobiosciences.compromega.comnih.gov These assays are highly sensitive and have a broad linear response, making them suitable for quantifying the functional potency of metoprolol and its analogues. gbiosciences.comindigobiosciences.com Dual-luciferase reporter assays, which use a second constitutively expressed luciferase as an internal control, can improve experimental accuracy by normalizing for variations in cell viability and transfection efficiency. gbiosciences.compromega.com

Enzyme Inhibition Kinetics and Characterization

While metoprolol's primary pharmacological action is receptor antagonism, its metabolism involves enzyme systems, particularly cytochrome P450 (CYP) enzymes. wikipedia.orgdrugbank.com Studies characterizing the enzyme kinetics of metoprolol metabolism focus on identifying the specific CYP isoforms involved and their kinetic parameters (e.g., Km, Vmax, Ki for inhibitors). wikipedia.org

Metoprolol is predominantly metabolized by CYP2D6, with CYP3A4 also contributing. wikipedia.orgdrugbank.com Understanding these metabolic pathways is crucial for predicting drug-drug interactions and for personalized medicine approaches, as CYP2D6 exhibits significant genetic polymorphism, leading to variations in metabolic activity among individuals. wikipedia.orguchile.cl Research in this area involves incubating metoprolol with recombinant human CYP enzymes or liver microsomes and measuring the formation of metabolites using techniques like HPLC. uchile.cl The effect of other compounds on metoprolol's metabolism can also be assessed by determining their inhibition constants (Ki) for the relevant CYP enzymes. thieme-connect.com

High-Throughput Screening Methodologies

High-throughput screening (HTS) methodologies are employed to rapidly screen large libraries of chemical compounds for potential activity on beta-adrenergic receptors, facilitating the discovery of new modulators with metoprolol-like properties. indigobiosciences.com HTS platforms leverage automation, miniaturization, and sensitive detection systems to process thousands to millions of samples in a short timeframe. indigobiosciences.com

For beta-blocker discovery, HTS often utilizes cell-based assays such as those involving cAMP signaling or reporter gene activation. indigobiosciences.compromega.com For instance, the inhibition of agonist-stimulated cAMP production by potential beta-blockers can be measured using fluorescence-based or luminescence-based detection systems, which are amenable to HTS formats. indigobiosciences.com The ability to quickly and accurately assess compound effects on cellular processes makes HTS a cornerstone in the early stages of drug discovery and lead optimization for adrenergic receptor ligands. indigobiosciences.com

Computational Modeling and Simulation Approaches

Computational modeling and simulation are indispensable tools for understanding the molecular interactions of metoprolol with its target receptors, predicting binding affinities, and guiding the design of novel compounds.

Molecular Docking Studies of Ligand-Receptor Complexes

Molecular docking studies computationally predict the preferred binding orientation (pose) of a ligand, such as metoprolol, within the binding site of a receptor, like the β1-adrenergic receptor. biorxiv.org These studies aim to elucidate the key atomic-level interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the ligand-receptor complex. pnas.orgmdpi.com

For metoprolol binding to beta-adrenergic receptors, studies suggest that the protonated amino group and the hydroxyl group of metoprolol form hydrogen bonds with key residues in the receptor's binding pocket, notably Asp113 (Asp3.32) and Ser203/Ser204. pnas.orgmdpi.com Hydrophobic portions of the ligand also engage in strong interactions with residues like Phe290 and Ile169. pnas.org These interactions contribute to metoprolol's affinity and selectivity for the β1-adrenergic receptor. drugbank.compnas.org

Molecular docking software (e.g., RosettaLigand) is used to sample various ligand conformations and poses within the receptor's active site and to estimate the binding energy. biorxiv.org The predicted binding poses can reveal critical residues involved in the interaction and explain observed differences in affinity and selectivity between different beta-blockers. pnas.org This computational approach aids in rational drug design by allowing researchers to virtually screen and optimize compounds before costly experimental synthesis and testing.

Molecular Dynamics Simulations for Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules, including proteins and ligands, over time. In the context of Metoprolol, MD simulations provide crucial insights into its binding to the β1-adrenergic receptor (β1AR) and the subsequent conformational changes induced in the receptor. These simulations allow researchers to visualize the atomic-level interactions and the flexibility of both the ligand and the receptor.

Recent research utilizing in silico analysis, including MD simulations, has revealed that Metoprolol binding triggers unique conformational changes in the β1AR intracellular domain, distinguishing its effects from other beta-blockers like atenolol or propranolol nih.govresearchgate.net. Specifically, Metoprolol's binding can lead to an enlarged intracellular receptor cavity that appears more open compared to conformations induced by epinephrine, atenolol, or propranolol nih.gov. This differential conformational change could underlie Metoprolol's unique effects, such as its observed ameliorative action on neutrophil-induced tissue damage during exacerbated inflammation, including myocardial ischemia-reperfusion injury nih.govcsic.es. Studies have also explored Metoprolol's interaction with the human beta-2 adrenoceptor (β2AR) through MD simulations, showing minimal alterations in the Metoprolol conformation as it remains attached to the binding site, with slight shifts in position and shape aip.org. Furthermore, Metoprolol binding to the β2AR has been shown to induce structural alterations that result in a reduced solvent accessible surface area (SASA) for the protein aip.org.

Understanding these specific conformational dynamics is critical for elucidating the nuanced pharmacology of Metoprolol and for the rational design of new compounds with tailored receptor modulation properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the behavior of novel compounds and optimizing existing ones, minimizing the need for extensive experimental testing.

For Metoprolol and other beta-blockers, QSAR and QSPR studies have been applied to predict various characteristics. For instance, QSPR models have been developed to understand the solubility of Metoprolol succinate (B1194679) in different organic solvents, correlating physical properties of the solvents with the drug's solubility mdpi.com. This type of modeling aids in formulation development and understanding dissolution mechanisms mdpi.com.

QSAR analyses have also been employed in environmental contexts to predict the ecotoxicity of Metoprolol and its degradation products, linking molecular structure to potential environmental impacts mdpi.comresearchgate.net. While these QSAR tools provide valuable preliminary evaluations, ongoing efforts aim to expand their underlying databases for more reliable predictions mdpi.comresearchgate.net. Research has also explored the use of QSAR to estimate cellular permeabilities and partition coefficients for Metoprolol enantiomers in physiologically based pharmacokinetic (PBPK) models, facilitating the prediction of drug-gene interactions related to CYP2D6 metabolism nih.gov. Furthermore, QSPR models have been utilized to correlate topological indices (scores reflecting molecular structure) of drugs like Metoprolol with their physicochemical properties such as polarity, boiling point, and enthalpy, offering insights into their structural characteristics and potential therapeutic effects researchgate.netresearchgate.net.

The application of QSAR and QSPR in Metoprolol research:

Prediction of Physiochemical Properties : Predicting solubility, permeability, and other physical properties.

Ecotoxicity Assessment : Evaluating environmental impact of the parent drug and its degradation products.

Pharmacokinetic Modeling : Estimating parameters for PBPK models to describe drug absorption, distribution, metabolism, and excretion.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are computational drug discovery strategies that identify new chemical entities likely to bind to a specific biological target. A pharmacophore represents the essential steric and electronic features of a ligand that are necessary for its optimal interaction with a specific biological target and to trigger (or block) its biological response. Virtual screening then uses these pharmacophore models to search large chemical databases for compounds that possess these critical features.

For beta-adrenergic receptors, including the β1AR, pharmacophore models play a significant role in identifying novel selective ligands. While specific detailed pharmacophore models for Metoprolol's direct use in virtual screening were not extensively detailed in the provided snippets, the general principles apply. For instance, pharmacophore models have been successfully developed for β2-adrenergic receptor agonists, which can differentiate between β2-agonists and β1-agonists, serving as a valuable tool for virtual screening to find selective compounds frontiersin.org. This highlights the utility of such models in distinguishing between receptor subtypes, which is critical for cardioselective drugs like Metoprolol.

The process typically involves:

Pharmacophore Generation : Deriving a 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) from known active ligands or receptor binding sites.

Virtual Screening : Querying large chemical libraries against the generated pharmacophore model to identify potential hits.

Lead Optimization : Further refinement of identified hits through docking, MD simulations, and experimental validation.

The integration of pharmacophore-based 3D QSAR modeling and virtual screening is a common approach in safety profiling and drug discovery, aiming to predict and optimize the activity profiles of compounds like Metoprolol biorxiv.org.

Biophysical Techniques for Ligand-Target Characterization

Biophysical techniques offer experimental methods to directly measure the interactions between a ligand (like Metoprolol) and its target (the β1AR), providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technology used to monitor biomolecular interactions in real-time, providing kinetic data (association rate constant, k_on; dissociation rate constant, k_off) and equilibrium dissociation constant (K_D) values. It measures changes in refractive index at a sensor surface as molecules bind or dissociate.

While direct SPR measurements of Metoprolol binding to β1AR were not explicitly detailed in the provided search results, the technique is widely used for characterizing ligand-receptor interactions, including those involving G protein-coupled receptors (GPCRs) such as adrenergic receptors nih.govmdpi.com. For example, SPR has been used to determine binding affinity and specificity of autoantibodies to adrenergic receptors researchgate.net. In another study, SPR detected that purified β1-AR and β2-AR proteins could bind directly, and a β1-adrenergic receptor autoantibody (β1-AA) inhibited this binding, indicating the utility of SPR in understanding complex receptor interactions nih.gov.

The data obtained from SPR experiments, such as those related to beta-adrenoceptor binding kinetics, are crucial for understanding how quickly a drug binds to and dissociates from its target, which can significantly impact its pharmacological effect and kinetic selectivity nih.gov.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is considered a "gold-standard" label-free technique for characterizing molecular interactions by directly measuring the heat changes (absorbed or released) that occur during a binding event news-medical.netmalvernpanalytical.comtainstruments.com. From a single experiment, ITC can determine the binding affinity (K_a or K_D), stoichiometry (n), and the complete thermodynamic profile, including enthalpy change (ΔH) and entropy change (ΔS) nih.govnews-medical.netmalvernpanalytical.comtainstruments.communi.cz. These thermodynamic parameters provide critical insights into the driving forces of the interaction.

For Metoprolol binding to the β1AR, ITC would reveal whether the binding is primarily driven by enthalpy (e.g., strong hydrogen bonds, van der Waals forces) or entropy (e.g., hydrophobic interactions, release of ordered water molecules). While specific ITC data for Metoprolol and β1AR was not provided in the search results, the general application of ITC to GPCRs and other biomolecular interactions is well-established nih.gov. ITC is highly valued in drug discovery for quantifying binding affinity, aiding candidate selection and optimization, characterizing mechanisms of action, confirming intended binding targets, and validating potency values malvernpanalytical.com. It provides an in-solution measurement, eliminating the need for labels or immobilization, thus reflecting interactions in their native state malvernpanalytical.com.

Table 1: Key Thermodynamic Parameters from ITC

ParameterSymbolDescriptionSignificance for Ligand-Target Binding
Binding AffinityKD (or Ka)Concentration at which half of the binding sites are occupied (or association constant)Indicates strength of interaction; lower KD means stronger binding.
Enthalpy ChangeΔHHeat absorbed or released during bindingReflects changes in bond energies and non-covalent interactions (e.g., hydrogen bonds, van der Waals forces). Exothermic (negative ΔH) often indicates favorable interactions.
Entropy ChangeΔSChange in disorder of the system upon bindingReflects changes in molecular freedom (e.g., release of water molecules from hydration shells, conformational changes). Positive ΔS indicates increased disorder, often favorable for binding.
StoichiometrynRatio of ligand to receptor molecules in the complexIndicates how many ligand molecules bind to one receptor molecule.
Gibbs Free Energy ChangeΔGOverall free energy change of the binding reaction (ΔG = ΔH - TΔS)Determines the spontaneity of the binding; negative ΔG indicates a spontaneous reaction.

By characterizing these thermodynamic signatures, ITC studies offer a comprehensive understanding of the molecular forces and mechanisms governing Metoprolol's interaction with its targets, informing rational drug design and development efforts.

Mechanistic Interrogations of Metoprolol S Interactions with Other Chemical Entities

Cytochrome P450 Enzyme Inhibition and Induction Profiling

The biotransformation of metoprolol (B1676517) is heavily reliant on the Cytochrome P450 (CYP) enzyme system, making it susceptible to interactions with substances that inhibit or induce these enzymes.

Metabolism of metoprolol is primarily mediated by the CYP2D6 isoenzyme, which is responsible for approximately 70-80% of its clearance through processes like α-hydroxylation and O-demethylation. ebmconsult.comnih.gov The activity of CYP2D6 is subject to significant inter-individual variability due to genetic polymorphisms, leading to distinct patient phenotypes such as poor metabolizers (PMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). ebmconsult.comclinpgx.org

CYP2D6 Inhibition: Co-administration of metoprolol with potent inhibitors of CYP2D6 can significantly elevate its plasma concentrations, thereby increasing the risk of concentration-dependent effects. nih.gov This is particularly relevant for individuals who are extensive metabolizers, as the inhibition can effectively convert them into a poor metabolizer phenotype. clinpgx.org For instance, the co-administration of quinidine, a potent CYP2D6 inhibitor, with immediate-release metoprolol has been shown to triple the concentration of the S-enantiomer of metoprolol and double its elimination half-life. drugs.com Similarly, antidepressants that are strong CYP2D6 inhibitors, such as paroxetine and fluoxetine, can increase the area under the curve (AUC) of metoprolol by three to five times. consensus.appconsensus.app Other substances, including bupropion, diphenhydramine, and propafenone, also act as significant inhibitors and can lead to a two- to five-fold increase in metoprolol levels. consensus.appconsensus.app

Table 1: Impact of CYP2D6 Inhibitors on Metoprolol Plasma Concentrations
InhibitorClassObserved Effect on Metoprolol ConcentrationReference
QuinidineAntiarrhythmicDoubled elimination half-life, tripled S-metoprolol concentration drugs.com
ParoxetineAntidepressant (SSRI)3- to 5-fold increase in AUC consensus.app
FluoxetineAntidepressant (SSRI)Significant increase in metoprolol levels consensus.appconsensus.app
BupropionAntidepressant2- to 6-fold increase in metoprolol levels nih.govconsensus.app
PropafenoneAntiarrhythmic2- to 5-fold increase in steady-state concentration drugs.comconsensus.app
DiphenhydramineAntihistamineSignificant reduction in metoprolol clearance consensus.app

CYP Induction and Other CYP Isoforms: While CYP2D6 is the primary enzyme, other isoforms such as CYP3A4, CYP2B6, and CYP2C9 also contribute to metoprolol's metabolism, albeit to a lesser extent. nih.govfrontiersin.orgnih.gov Research using human liver microsomes has shown that these enzymes collectively contribute to the O-demethylation (19.0 ± 2.6%), α-hydroxylation (4.0 ± 0.7%), and N-dealkylation (7.6 ± 1.7%) of metoprolol. nih.govfrontiersin.org Consequently, inducers of these enzymes, such as rifampicin, can potentially increase the metabolic clearance of metoprolol. nih.gov However, studies have indicated that while rifampicin does induce CYP3A4, the resulting increase in metoprolol metabolism is not substantial enough to compromise its utility as a probe for CYP2D6 phenotyping. nih.govnih.govbohrium.com

Furthermore, the inflammatory state of a patient can influence CYP450 activity. Chronic inflammation can suppress the formation of hepatic CYP enzymes through elevated levels of cytokines like interleukins. drugs.com Treatment with immunomodulating therapies that reduce inflammation may restore or normalize CYP450 enzyme levels, potentially altering the metabolism of metoprolol. drugs.com

Research on Transport Protein Interactions and Competition

Drug transporters play a critical role in the absorption, distribution, and elimination of many compounds. Research into metoprolol's interaction with these proteins has helped to clarify its disposition.

P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter that limits the cellular uptake and tissue penetration of its substrates. Studies investigating the interaction between metoprolol and P-gp have demonstrated that metoprolol is not a significant substrate for this transporter. drugs.com Furthermore, research has shown that metoprolol does not inhibit P-glycoprotein-mediated transport of other drugs, such as digoxin. nih.gov This indicates that clinically significant drug interactions involving metoprolol at the level of P-gp are unlikely.

Organic Cation Transporters (OCTs): In contrast to its lack of interaction with P-gp, metoprolol has been identified as a substrate for the organic cation transporter 2 (OCT2). nih.govnih.gov OCT2 is expressed on the apical membrane of renal tubular cells and is involved in the secretion of organic cations from the blood into the urine. nih.govresearchgate.net

Research has shown that the uptake of the cationic form of metoprolol into renal cells is Na+-independent, electrogenic, and sensitive to inhibition by other organic cations. nih.govnih.gov This transport can be inhibited by compounds such as tetraethylammonium (TEA) and 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov This interaction suggests a potential for competition with other OCT2 substrates for renal clearance. For example, in vitro studies have demonstrated that metoprolol can inhibit the OCT2-mediated uptake of metformin, with a reported half-maximal inhibitory concentration (IC50) of 50.2 μM. researchgate.net

Q & A

Q. What methodologies are commonly employed to assess Seloken's drug release kinetics in controlled-release formulations?

Researchers typically use in vitro dissolution testing under physiologically relevant conditions (e.g., pH gradients mimicking gastrointestinal transit). The similarity factor (f₂) is a critical statistical tool for comparing dissolution profiles between test and reference formulations (e.g., Seloken® XL), where f₂ ≥ 50 indicates similarity . Experimental designs often involve triplicate measurements (n=3) to ensure reproducibility, and data fitting employs models like zero-order, Higuchi, or Korsmeyer-Peppas to describe release mechanisms .

Q. How is Seloken dosed in clinical studies investigating heart rate modulation during coronary computed tomography angiography (CCTA)?

Dosing protocols are stratified by baseline heart rate (HR):

  • HR 55–60 bpm : Optional intravenous (IV) administration of 5 mg metoprolol tartrate (Seloken®) .
  • HR 70–80 bpm : Oral administration (40 mg propranolol) or IV metoprolol (5–15 mg) 15–45 minutes pre-scan .
    Methodological rigor requires adherence to timing and route-specific pharmacokinetic profiles to ensure optimal beta-blockade during imaging.

Advanced Research Questions

Q. How can researchers address variability in Seloken's dissolution profiles across batch formulations?

Advanced approaches include:

  • Multivariate Analysis : Principal Component Analysis (PCA) to identify critical formulation variables (e.g., polymer ratios, excipient interactions) influencing release kinetics .
  • Robust Experimental Design : Use of factorial designs (e.g., 2³ factorial) to isolate factors causing batch-to-batch variability, followed by optimization via response surface methodology (RSM) .
  • Model-Dependent Methods : Comparing model fit statistics (e.g., Akaike Information Criterion) to select the most predictive release model for scaling purposes .

Q. What strategies resolve contradictions between in vitro dissolution data and in vivo bioavailability studies for Seloken?

Contradictions arise due to physiological complexities (e.g., gastric motility, fed/fast states). Methodological solutions include:

  • Biorelevant Media : Simulating fasted/fed states with media containing bile salts or lipids to better correlate in vitro-in vivo correlations (IVIVC) .
  • Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) to integrate dissolution data with plasma concentration-time profiles, identifying mismatches in absorption windows .
  • Sensitivity Analysis : Quantifying the impact of dissolution rate variability on AUC/Cmax using Monte Carlo simulations .

Q. How should researchers design studies to compare Seloken's efficacy against newer beta-blockers in cardiovascular imaging?

A robust design includes:

  • Primary Endpoints : Target HR reduction (e.g., ≥20% from baseline) and imaging success rate (e.g., motion artifact-free coronary segments) .
  • Blinding and Randomization : Double-blind crossover trials to minimize bias, with stratification by comorbidities (e.g., asthma, diabetes).
  • Statistical Powering : Sample size calculations based on non-inferiority margins (e.g., ΔHR ≤5 bpm) and ANOVA for inter-group comparisons .

Methodological & Ethical Considerations

Q. What ethical frameworks apply when studying Seloken in vulnerable populations (e.g., elderly patients with polypharmacy)?

  • Informed Consent : Simplify language for comprehension and disclose risks of additive bradycardia with concomitant medications .
  • Risk-Benefit Analysis : Justify Seloken use against alternatives (e.g., atenolol) based on metabolic pathway interactions (CYP2D6 polymorphisms) .
  • Data Safety Monitoring Boards (DSMBs) : Mandatory for interim analyses to halt trials if severe adverse events (e.g., syncope) exceed predefined thresholds .

Q. How can researchers optimize literature reviews to identify gaps in Seloken's therapeutic applications?

  • Systematic Reviews : PRISMA guidelines to screen studies, with exclusion criteria for non-peer-reviewed/preclinical data .
  • Meta-Regression : Analyze dose-response relationships across studies, adjusting for covariates like age and renal function .
  • Text Mining : NLP tools (e.g., VOSviewer) to map keyword clusters (e.g., "metoprolol," "CYP2D6," "bioavailability") and detect underexplored areas .

Data Analysis & Reporting Standards

Q. What statistical methods are recommended for analyzing Seloken's dose-response in heterogeneous patient cohorts?

  • Mixed-Effects Models : Account for inter-individual variability (e.g., random effects for age, weight) while estimating population-level dose-response curves .
  • Bayesian Hierarchical Models : Incorporate prior data (e.g., historical trial results) to improve precision in small-sample studies .
  • Subgroup Analysis : Pre-specify subgroups (e.g., CYP2D6 poor metabolizers) to avoid Type I errors from post hoc comparisons .

Q. How should researchers report Seloken's formulation data to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

  • Experimental Replicability : Detail excipient ratios, granulation methods, and compression forces in the main text; relegate repetitive characterization data (e.g., FTIR spectra for 20 batches) to supplementary materials .
  • Compliance Statements : Explicitly confirm identity/purity tests for novel formulations (e.g., HPLC ≥95% purity) and cite compendial methods (e.g., USP-NF) for known compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol tartaric acid
Reactant of Route 2
Metoprolol tartaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.